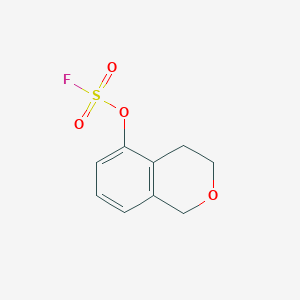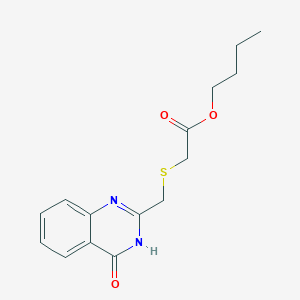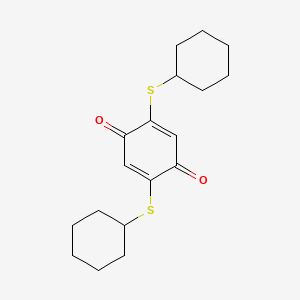
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H22N2O5 and its molecular weight is 286.328. The purity is usually 95%.
BenchChem offers high-quality N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide and its derivatives have been synthesized and characterized in various studies. These compounds are typically characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. For instance, a study on pyrazole derivatives, which are structurally related, used these methods for characterization and also explored their biological activity against breast cancer and microbes (Titi et al., 2020).
Synthesis Methods
There are various methods for synthesizing compounds with structures similar to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. One such method involves a four-component reaction in an aqueous medium, which offers the advantages of accessible starting materials, good yields, and mild reaction conditions, and is environmentally friendly (Dou et al., 2013).
Applications in Antimicrobial Activity
Several derivatives of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been investigated for their antimicrobial activities. For example, a study reported the synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives with significant antimicrobial properties (Aytemir et al., 2003).
Potential in Inhibiting Cellular Mechanisms
Some derivatives have shown potential in disrupting cellular mechanisms, such as inhibiting the F-Box protein SKP2, which can be significant in the study of cancer and other diseases. The synthesis and activity of related tetrahydropyran derivatives have been explored in this context (Shouksmith et al., 2015).
Antioxidant Properties
Derivatives of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been synthesized and evaluated for their antioxidant activities. The antioxidant potential varies depending on the nature and number of substituents (Saher et al., 2018).
Drug Metabolite Exposure Estimation
The compound has been used in studies related to drug metabolism, such as estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling. This research can be crucial in understanding drug efficacy and safety (Obach et al., 2018).
properties
IUPAC Name |
N'-[(4-hydroxyoxan-4-yl)methyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-11(14-8-10-2-1-5-20-10)12(17)15-9-13(18)3-6-19-7-4-13/h10,18H,1-9H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRAQMOJUTGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)


![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)
![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)



![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)
![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)
